

Preclinical and Phase I Clinical Evaluation of Lipovaxin-MM: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK-2401502

Cat. No.: B1574630

[Get Quote](#)

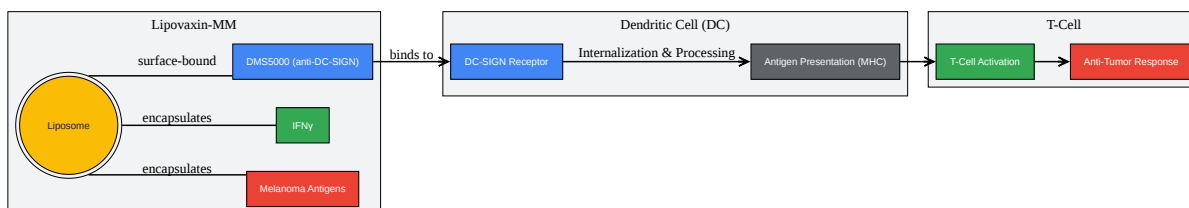
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma. While detailed preclinical study data is limited in the public domain, this document synthesizes the available information, with a primary focus on the comprehensive results from the Phase I clinical trial.

Core Concept and Mechanism of Action

Lipovaxin-MM is a complex, multi-component allogeneic liposomal vaccine designed to stimulate an anti-tumor immune response.^[1] Its core strategy is to deliver melanoma-associated antigens directly to dendritic cells (DCs) in vivo, thereby circumventing the need for ex vivo DC manipulation.^[1]

The vaccine is constructed using plasma membrane vesicles (PMVs) derived from the MM200 melanoma cell line, which contain a source of melanoma antigens. These vesicles are formulated into liposomes that encapsulate interferon-gamma (IFN γ), a cytokine known to activate DCs.^{[1][2]} To ensure specific targeting to dendritic cells, the surface of the liposomes is decorated with DMS5000, a VH domain antibody fragment that binds to DC-SIGN, a C-type lectin receptor highly expressed on DCs.^[1] This targeted delivery aims to enhance antigen presentation by DCs and subsequent activation of an anti-tumor T-cell response.



[Click to download full resolution via product page](#)

Proposed Mechanism of Action of Lipovaxin-MM.

Phase I Clinical Trial Data

A Phase I, open-label, 3+3 dose-escalation trial was conducted to evaluate the safety, tolerability, and immunogenicity of Lipovaxin-MM in patients with metastatic cutaneous melanoma.^[1]

Patient Demographics and Cohorts

Twelve patients were enrolled across three cohorts with escalating doses of Lipovaxin-MM.^[1]
^[3]

Characteristic	Cohort A (n=3)	Cohort B (n=3)	Cohort C (n=6)	Total (n=12)
Dose	0.1 mL	1 mL	3 mL	-
Dosing Schedule	3 doses, every 4 weeks	3 doses, every 4 weeks	4 doses, weekly	-

Safety and Tolerability

Lipovaxin-MM was generally well-tolerated.^{[1][3]} A total of 94 adverse events (AEs) were reported in ten patients, with 43 considered possibly or probably related to the vaccine.^{[1][3]}

Adverse Event (AE) Grade	Percentage of Vaccine-Related AEs	Notable AEs
Grade 1 or 2	95%	-
Grade 3	5%	Anemia, Lethargy
Higher Grade AEs / Dose-Limiting Toxicities (DLTs)	Not observed	-

Clinical Efficacy

Tumor responses were assessed using RECIST v1.0 criteria.^{[1][3]}

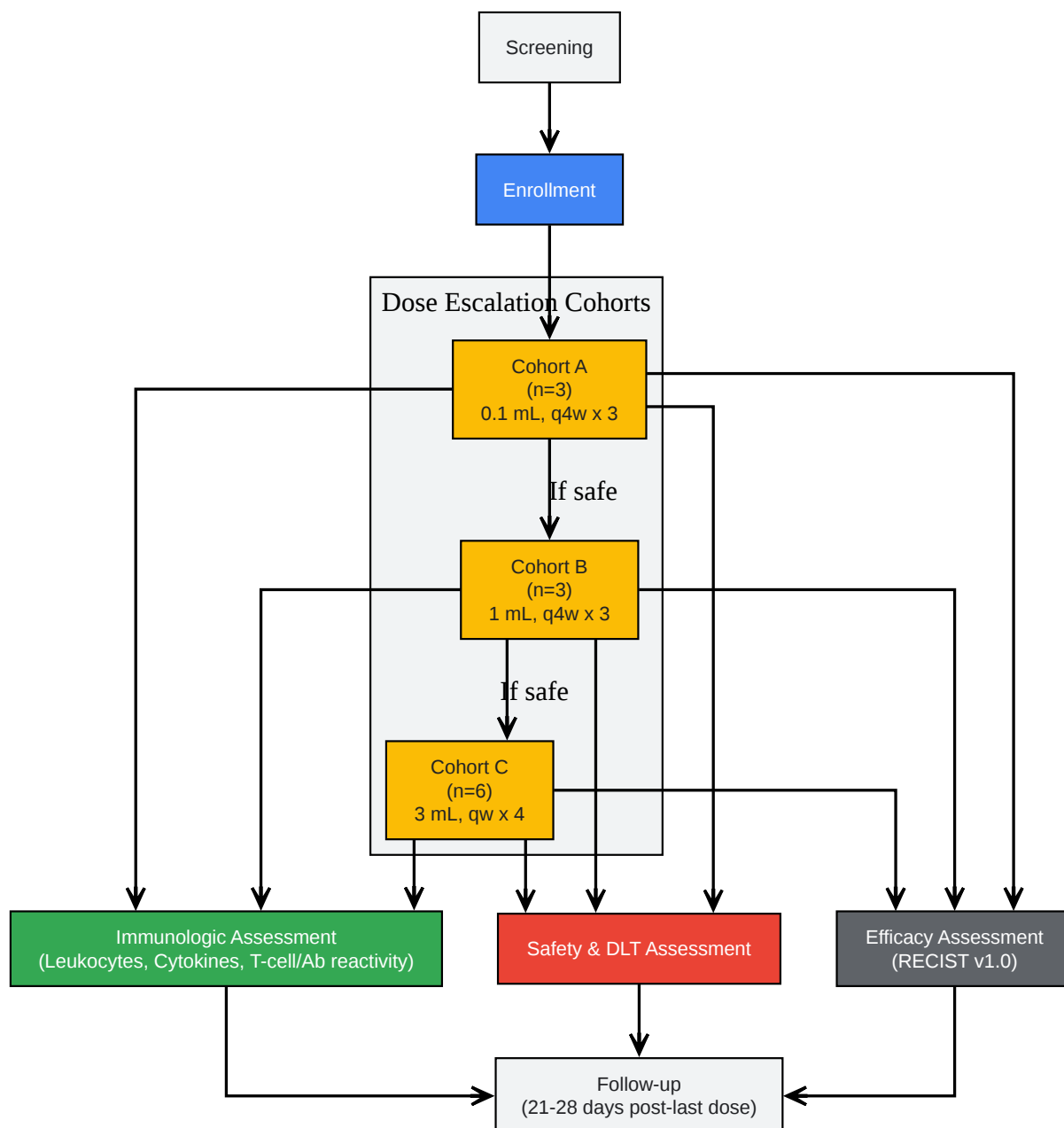
Response	Number of Patients	Percentage of Patients
Partial Response (PR)	1	8.3%
Stable Disease (SD)	2	16.7%
Progressive Disease (PD)	9	75%

Immunogenicity

Despite the observed clinical activity in some patients, consistent vaccine-specific humoral or cellular immune responses were not detected in post-immunization blood samples.^{[1][3]}

Experimental Protocols: Phase I Clinical Trial Study Design

The study was a non-randomized, open-label, 3+3 dose-escalation Phase I clinical trial conducted at a single site.^[1] The primary objectives were to determine the safety profile, dose-limiting toxicities (DLTs), and immunogenicity of escalating doses of Lipovaxin-MM.^[1] The secondary objective was to document any tumor responses.^[1]



[Click to download full resolution via product page](#)

Phase I Clinical Trial Workflow for Lipovaxin-MM.

Patient Population

Eligible patients had incurable Stage IV malignant melanoma or locoregionally recurrent melanoma where surgery was not the best therapeutic option.[4] Key inclusion criteria included an ECOG performance status of 0 or 1 and a life expectancy of at least 12 weeks.[4] Key exclusion criteria included brain metastases, prior immunotherapy (with some exceptions), and immunosuppressive therapy.[4]

Treatment

Lipovaxin-MM was administered intravenously.[1]

- Cohorts A and B: Three doses were administered at 4-weekly intervals.[1][3]
- Cohort C: Four doses were administered at weekly intervals.[1][3]

Assessments

- Safety: Assessed through monitoring of adverse events, clinical laboratory tests, and physical examinations.[1]
- Immunogenicity: Peripheral blood samples were assessed at regular intervals for leukocyte subsets, cytokine levels, and Lipovaxin-MM-specific T-cell and antibody reactivities.[1][3]
- Efficacy: Tumor responses were assessed by RECIST v1.0 at screening, then every 8 weeks for Cohorts A and B, and every 6 weeks for Cohort C.[1][3]

Summary and Future Directions

The Phase I clinical trial of Lipovaxin-MM demonstrated that the vaccine is safe and well-tolerated in patients with metastatic melanoma.[1][3] While the study did not show consistent immunogenicity, it did result in a partial response in one patient and stable disease in two others.[1][3]

The lack of a detectable immune response suggests that the vaccine formulation or dosing schedule may require optimization. The preclinical utility in mouse models of melanoma has been mentioned, indicating that further non-clinical studies could provide valuable insights into the vaccine's mechanism and potential for enhanced efficacy.[1] Future studies could explore

higher doses of IFN γ , combination with other immunotherapies such as checkpoint inhibitors, or modifications to the liposomal formulation to improve immune activation.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8779107B2 - Composition for targeting dendritic cells - Google Patents [patents.google.com]
- 3. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Preclinical and Phase I Clinical Evaluation of Lipovaxin-MM: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574630#preclinical-studies-of-lipovaxin-mm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com